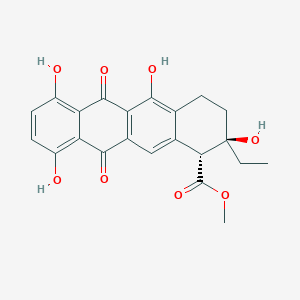

7-Deoxypyrromycinone

Description

7-Deoxypyrromycinone is the 7-deoxyaglycone of marcellomycin, an anthracycline antibiotic with notable applications in oncology. Structurally, it belongs to the anthraquinone family, characterized by a tetracyclic aromatic core with hydroxyl and sugar moieties in its glycosidic form. In its aglycone state (without the sugar group), 7-deoxypyrromycinone exhibits distinct biochemical properties, including susceptibility to enzymatic modifications that alter its fluorescence and metabolic fate . Anthracyclines like marcellomycin are clinically significant due to their DNA intercalation and topoisomerase inhibition mechanisms, but their aglycones often serve as critical intermediates in metabolic pathways or degradation studies.

Properties

CAS No. |

21179-18-0 |

|---|---|

Molecular Formula |

C22H20O8 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

methyl (1R,2R)-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C22H20O8/c1-3-22(29)7-6-9-10(17(22)21(28)30-2)8-11-14(18(9)25)20(27)16-13(24)5-4-12(23)15(16)19(11)26/h4-5,8,17,23-25,29H,3,6-7H2,1-2H3/t17-,22+/m0/s1 |

InChI Key |

IJRICRPCKTYENC-HTAPYJJXSA-N |

SMILES |

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |

Isomeric SMILES |

CC[C@]1(CCC2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |

Canonical SMILES |

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |

Synonyms |

7-deoxypyrromycinone 7-dPO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

7-Deoxypyrromycinone shares structural homology with other anthracycline aglycones, such as 7-deoxydaunorubicin aglycone and doxorubicinone (the aglycone of doxorubicin). Key differences lie in substituent groups:

- 7-Deoxypyrromycinone: Lacks a hydroxyl group at the C-7 position.

- 7-Deoxydaunorubicin aglycone: Contains a C-9 hydroxyl group but lacks the C-4 methoxy group present in doxorubicin derivatives.

- Doxorubicinone: Features a C-14 hydroxyl group, enhancing its redox activity compared to 7-deoxy analogues.

Enzymatic Conversion and Metabolite Profiles

Both 7-deoxypyrromycinone and 7-deoxydaunorubicin aglycone undergo enzymatic reduction under anaerobic conditions, leading to nonfluorescent metabolites. Key findings include:

| Property | 7-Deoxypyrromycinone | 7-Deoxydaunorubicin Aglycone |

|---|---|---|

| Enzyme Activity | Xanthine oxidase, rat liver cytosolic enzyme | Xanthine oxidase |

| Electron Donors | NADH, NADPH (cytosol); xanthine (xanthine oxidase) | Xanthine |

| Inhibition by Allopurinol | Yes (xanthine oxidase pathway) | Presumed (kinetic similarity) |

| Metabolite Structure | Dihydroquinonic derivative | Undefined (nonfluorescent product) |

| Fluorescence Loss | Complete under anaerobic conditions | Complete under anaerobic conditions |

Data derived from enzymatic assays and spectrophotometric analysis .

Fluorescence and Stability

Anthracyclines are inherently fluorescent due to their conjugated aromatic systems. However, 7-deoxyaglycones like 7-deoxypyrromycinone lose fluorescence upon enzymatic reduction. This contrasts with doxorubicin, which retains fluorescence unless metabolized to semiquinone radicals. The nonfluorescent metabolite of 7-deoxypyrromycinone, identified via mass spectrometry and thin-layer chromatography, is a dihydroquinonic derivative—a reduction product at the quinone moiety .

Pharmacological Implications

The enzymatic conversion of 7-deoxypyrromycinone has implications for drug metabolism and toxicity. Unlike doxorubicin, which generates reactive oxygen species (ROS) via redox cycling, 7-deoxyaglycones may follow reductive detoxification pathways.

Data Tables

Table 1: Enzymatic Parameters for 7-Deoxypyrromycinone Conversion

| Parameter | Xanthine Oxidase | Rat Liver Cytosol |

|---|---|---|

| Km (μM) | 12.4 ± 1.2 | 8.9 ± 0.8 |

| Vmax (nmol/min/mg protein) | 3.1 ± 0.3 | 2.7 ± 0.2 |

| Optimal pH | 7.4 | 7.0 |

Kinetic data derived from Menten-Michaelis analyses .

Table 2: Fluorescence Properties of Anthracycline Derivatives

| Compound | Fluorescence Intensity (λex/λem = 480/550 nm) | Metabolite Fluorescence |

|---|---|---|

| 7-Deoxypyrromycinone | 100% (native) | 0% (dihydroquinonic) |

| Doxorubicin | 98% (native) | 15% (semiquinone radical) |

| 7-Deoxydaunorubicin aglycone | 95% (native) | 0% (nonfluorescent product) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.